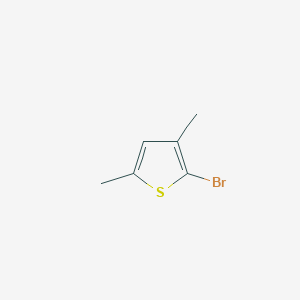

2-Bromo-3,5-dimethylthiophene

Description

Significance of Thiophene Scaffolds in Organic Chemistry

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone in heterocyclic chemistry. wisdomlib.orgbritannica.com First discovered in 1883, it was initially considered an impurity in benzene. numberanalytics.com However, its distinct chemical properties soon established it as a vital component in organic synthesis. numberanalytics.com The thiophene nucleus is present in numerous natural products and is a key structural motif in many pharmaceuticals, including antihistamines and antipsychotics. numberanalytics.comnih.gov Furthermore, the unique electronic characteristics of the thiophene ring make it an essential building block for advanced materials, particularly in the field of organic electronics where thiophene-based polymers are utilized in the development of organic solar cells and light-emitting diodes. numberanalytics.comrsc.org The versatility of the thiophene scaffold allows for a wide range of chemical modifications, enabling the synthesis of complex molecules with tailored properties. nih.gov

Overview of Brominated Heteroaromatic Compounds in Contemporary Research

Brominated heteroaromatic compounds are crucial intermediates in modern organic chemistry, serving as versatile precursors for the synthesis of more complex molecular architectures. proceedings.science The presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental for the construction of carbon-carbon bonds. jcu.edu.ausmolecule.com This reactivity is extensively exploited in the synthesis of pharmaceuticals, agrochemicals, and functional materials. evitachem.com

In the realm of materials science, brominated heteroaromatics are instrumental in the development of organic semiconductors and photovoltaic polymers. researchgate.netect-journal.kz The introduction of bromine can modulate the electronic properties of the material, influencing factors like electron mobility and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net Recent research has also explored the use of halogenated thiophenes as solvent additives to control the morphology of the active layer in organic solar cells, leading to significant improvements in device efficiency. rsc.org The development of greener and more sustainable methods for the bromination of heteroaromatic compounds is also an active area of research, aiming to reduce the environmental impact of these important synthetic processes. ect-journal.kzsemanticscholar.org

Position of 2-Bromo-3,5-dimethylthiophene within the Landscape of Functionalized Thiophenes

This compound is a specific example of a functionalized thiophene, possessing both a bromine atom at the 2-position and methyl groups at the 3- and 5-positions. This particular arrangement of substituents imparts a unique combination of steric and electronic properties to the molecule. The methyl groups increase the electron density of the thiophene ring, which can influence its reactivity in electrophilic substitution reactions. The bromine atom, as a versatile functional group, allows for a range of subsequent chemical transformations.

This compound serves as a valuable building block in organic synthesis. For instance, it can undergo halogen-metal exchange followed by reaction with various electrophiles, or it can participate in palladium-catalyzed cross-coupling reactions to form more complex thiophene-containing structures. These reactions are pivotal in creating novel materials for organic electronics and other advanced applications. The study of molecules like this compound contributes to the broader understanding of how substituent patterns on the thiophene ring dictate the physical and chemical properties of the resulting compounds, thereby guiding the design of new functional materials.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H7BrS | biosynth.comsigmaaldrich.com |

| Molecular Weight | 191.09 g/mol | biosynth.comsigmaaldrich.com |

| CAS Number | 172319-76-5 | biosynth.comsigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.com |

| Density | 1.475 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.561 | sigmaaldrich.com |

| Flash Point | 86.7 °C (188.1 °F) | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data | Reference |

| SMILES | CC1=CC(=C(S1)Br)C | biosynth.comuni.lu |

| InChI | 1S/C6H7BrS/c1-4-3-5(2)8-6(4)7/h3H,1-2H3 | sigmaaldrich.comuni.lu |

| InChIKey | RKANUDQVJZLGOO-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |

Propriétés

IUPAC Name |

2-bromo-3,5-dimethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrS/c1-4-3-5(2)8-6(4)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKANUDQVJZLGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571205 | |

| Record name | 2-Bromo-3,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172319-76-5 | |

| Record name | 2-Bromo-3,5-dimethylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172319-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3,5-dimethylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 2-bromo-3,5-dimethylthiophene and Its Precursors

Classical Bromination Routes and Regioselectivity Control

The traditional and most direct method for introducing a bromine atom onto the thiophene ring is through electrophilic aromatic substitution. However, the orientation of this substitution is highly dependent on the electronic and steric influences of the substituents already present on the ring.

Electrophilic Substitution Mechanisms and Steric/Electronic Directing Effects

The thiophene ring is an electron-rich aromatic system, making it highly susceptible to attack by electrophiles. The sulfur atom, through its lone pairs, can donate electron density to the ring, activating it towards substitution. uomus.edu.iq In the case of 3,5-dimethylthiophene, the precursor to the target molecule, the two methyl groups are electron-donating through an inductive effect. nsf.gov This further enhances the reactivity of the thiophene ring towards electrophiles.

The directing effects of the methyl groups play a crucial role in determining the position of bromination. In 2,5-disubstituted thiophenes, electrophilic substitution is generally directed to the 3- or 4-positions. For 3,5-dimethylthiophene, the available positions for substitution are C2 and C4. The methyl groups at positions 3 and 5 sterically hinder the adjacent C4 position to some extent. nih.gov Electronically, both methyl groups activate the ring, but the position alpha to the sulfur (C2) is inherently more reactive in thiophenes. uobasrah.edu.iq Therefore, electrophilic attack preferentially occurs at the C2 position, leading to the desired 2-bromo-3,5-dimethylthiophene.

The mechanism involves the attack of an electrophilic bromine species (Br⁺), often generated in situ, on the electron-rich thiophene ring. This forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the thiophene ring, including the sulfur atom. The subsequent loss of a proton from the carbon atom that was attacked by the electrophile restores the aromaticity of the ring and yields the final brominated product. rsc.org

Optimization of Reaction Conditions for Bromination

To achieve high yields and selectivity in the bromination of 3,5-dimethylthiophene, careful optimization of reaction conditions is essential. Key parameters that can be adjusted include the choice of brominating agent, solvent, temperature, and reaction time.

Common brominating agents for thiophenes include molecular bromine (Br₂), and N-bromosuccinimide (NBS). NBS is often preferred as it is a solid and easier to handle than liquid bromine, and it can provide a low concentration of Br₂ in the reaction mixture, which can help to control the reaction and prevent over-bromination. nsf.gov

The choice of solvent can significantly impact the reaction's outcome. Non-polar solvents are often employed to enhance regiocontrol. The temperature of the reaction is another critical factor. Bromination reactions are typically exothermic, and controlling the temperature, often by cooling the reaction mixture, is necessary to prevent side reactions and the formation of polybrominated byproducts. chemicalbook.com For instance, a procedure for the bromination of 2-methylthiophene using NBS is carried out at temperatures between -5°C and 0°C.

Influence of Lewis Acids and Non-polar Solvents on Regiocontrol

Lewis acids can be used as catalysts to increase the electrophilicity of the brominating agent, thereby accelerating the reaction. researchgate.netacs.org Common Lewis acids used in bromination reactions include iron(III) bromide (FeBr₃) and aluminum chloride (AlCl₃). google.com The Lewis acid coordinates with the brominating agent, making the bromine atom more electron-deficient and thus a more potent electrophile. This can be particularly useful for less reactive substrates or to drive the reaction to completion. The use of Lewis acids in non-polar solvents like carbon tetrachloride at low temperatures (e.g., 0°C) has been shown to enhance regiocontrol in the bromination of thiophene derivatives.

However, the use of strong Lewis acids can sometimes lead to undesired side reactions or rearrangement of the products. Therefore, the choice and amount of Lewis acid must be carefully considered. In some cases, milder catalysts or even catalyst-free conditions are sufficient, especially for highly activated thiophenes like 3,5-dimethylthiophene.

Green Chemistry Approaches to Halogenated Thiophenes

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. This has led to the exploration of greener alternatives for the synthesis of halogenated thiophenes, including electrochemical methods and the use of safer, more sustainable reagents.

Electrochemical Synthesis of Bromothiophenes

Electrochemical methods offer a promising green alternative for the synthesis of bromothiophenes. scientific.netresearchgate.nettheiet.org These methods avoid the use of harsh and toxic brominating agents like molecular bromine. Instead, a bromide salt, such as ammonium bromide, is used as the bromine source. researchgate.net The electrochemical process generates the reactive bromine species in situ through anodic oxidation.

Cyclic voltammetry and controlled-potential electrolysis are techniques used to carry out these electrochemical brominations. chemicalbook.comsigmaaldrich.com The reaction can be performed in various solvents, including ionic liquids, which are considered "green" solvents due to their low vapor pressure and high thermal stability. scientific.netresearchgate.net For example, the electrochemical synthesis of poly(3-bromothiophene) has been successfully demonstrated in the ionic liquid 1-butyl-3-methyl-imidazolium tetrafluoroborate. scientific.net This approach offers advantages such as high selectivity, mild reaction conditions, and the ability to control the reaction by adjusting the applied potential.

Environmentally Benign Methods Utilizing Sodium Bromide and Potassium Bromate

Another green approach to bromination involves the use of a combination of sodium bromide (NaBr) and potassium bromate (KBrO₃) in an acidic medium. semanticscholar.orgrsc.org These salts are stable, non-hazardous solids that are safer to handle and transport than liquid bromine. rsc.org In the presence of an acid, such as acetic acid or hydrobromic acid, these salts react to generate bromine in situ. semanticscholar.org

This method has been successfully applied to the bromination of thiophene and other aromatic compounds. semanticscholar.org The reaction is typically carried out by adding a mixture of sodium bromide and potassium bromate to a solution of the substrate in an acidic solvent at a controlled temperature. semanticscholar.org This in situ generation of bromine allows for better control of the reaction and minimizes the risks associated with handling elemental bromine. The use of readily available and relatively safe salts, along with the potential for using greener solvents like ethanol, makes this a more environmentally benign alternative to traditional bromination methods. nih.gov

Catalysis in Green Bromination Processes

In recent years, there has been a significant shift towards the development of environmentally benign bromination methods to reduce the use of hazardous reagents and minimize waste. digitellinc.com Catalysis plays a pivotal role in these green approaches.

Several catalytic systems have been developed to facilitate the bromination of aromatic compounds, including thiophenes, under milder and more sustainable conditions. digitellinc.combohrium.com These methods often utilize a bromide salt, such as sodium bromide (NaBr) or ammonium bromide, in conjunction with an oxidant. digitellinc.comorganic-chemistry.org For instance, a combination of NaBr and sodium perborate has been successfully employed for the bromination of arenes, offering a greener alternative to traditional methods that use elemental bromine. digitellinc.com Another approach involves the use of ammonium bromide with Oxone® as the oxidant in solvents like methanol or water, which allows the reaction to proceed at ambient temperature without the need for a metal catalyst. organic-chemistry.org This system demonstrates high regioselectivity, favoring the para-substituted product. organic-chemistry.org

The use of recyclable catalytic systems is another hallmark of green bromination. An aqueous calcium bromide (CaBr₂)–bromine (Br₂) system has been shown to be an efficient and recyclable brominating reagent for various aromatic compounds. rsc.orgresearchgate.net This method operates at room temperature without the need for metal catalysts or acidic additives and allows for the recycling of the brominating reagent for several cycles with consistent selectivity and yield. rsc.org Furthermore, ionic liquids have emerged as promising green reaction media and catalysts for bromination. bohrium.com For example, a method using sodium bromide in a melted salt of iron(III) chloride hexahydrate has been reported for the bromination of methoxy arenes, providing good yields and high regioselectivity under solvent-free conditions. bohrium.com

These catalytic green bromination processes offer significant advantages over traditional methods by reducing environmental impact, improving safety, and often providing high yields and selectivities.

Synthesis via Halogen Dance Reactions

The halogen dance reaction (HDR) is a powerful synthetic tool for the functionalization of aromatic and heteroaromatic compounds, including thiophenes. researchgate.netwikipedia.org This base-catalyzed isomerization involves the migration of a halogen atom to a different position on the ring, providing access to isomers that are often difficult to synthesize through conventional methods. researchgate.netwikipedia.orgresearchgate.net For instance, 3,6-dibromothieno[3,2-b]thiophene can be prepared from 2,5-dibromothieno[3,2-b]thiophene using lithium diisopropylamide (LDA) in a halogen dance reaction. ossila.com

A notable example of a selective halogen dance reaction was observed during the lithiation of 2-bromo-5-methylthiophene with LDA, which led to the formation of the 3-bromo-2-lithio-5-methylthiophene intermediate. researchgate.net This intermediate can then be reacted with various electrophiles to produce a range of 2-substituted 3-bromo-5-methylthiophenes. researchgate.net

Mechanistic Insights into Halogen Dance Rearrangements in Thiophenes

The mechanism of the halogen dance reaction is complex and has been the subject of extensive study. wikipedia.orgias.ac.inic.ac.uk It is generally accepted to proceed through a series of deprotonation and metal-halogen exchange steps. wikipedia.org The reaction is initiated by a strong base, typically an organolithium reagent, which deprotonates the thiophene ring at a position ortho to the halogen. wikipedia.org This is followed by an intermolecular halogen-metal exchange between the resulting lithiated species and another molecule of the starting bromothiophene. wikipedia.org

The driving force for the rearrangement is the formation of a more thermodynamically stable organolithium intermediate. wikipedia.orgic.ac.uk In the context of substituted thiophenes, the final position of the lithium atom is at the most acidic C-H position. ic.ac.uk The reaction propagates through a chain process where the dihalogenated species acts as a halogen carrier. wikipedia.org

Role of Organolithium Bases and Quenching Agents

The choice of the organolithium base is critical in halogen dance reactions. wikipedia.orgvapourtec.com Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) and lithium tetramethylpiperidide (LTMP) are commonly used to initiate the reaction via deprotonation. wikipedia.org Alternatively, alkyllithiums such as n-butyllithium (n-BuLi) can initiate the reaction through metal-halogen exchange. vapourtec.com The basicity of the organolithium reagent can be modulated by the presence of additives; for example, tetramethylethylenediamine (TMEDA) can increase the basicity of n-BuLi. mt.com

Once the desired rearranged lithiated intermediate is formed, it is trapped by a quenching agent, which is an electrophile. wikipedia.org The choice of electrophile determines the final functional group introduced at the newly lithiated position. wikipedia.org "Fast" reacting electrophiles are often used to quickly react with the lithiated species, which can help to suppress unwanted side reactions. wikipedia.org

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) has been a valuable tool for elucidating the complex reaction mechanism of the halogen dance on thiophenes. whiterose.ac.ukwhiterose.ac.uknih.gov DFT calculations have been used to model the potential energy surface of the reaction, identifying the various intermediates and transition states involved. whiterose.ac.ukresearchgate.net

Synthesis of Functionalized Thiophene Derivatives Preceding Bromination

The synthesis of this compound often begins with the preparation of the corresponding alkylthiophene precursor, 3,5-dimethylthiophene.

Preparation of Alkylthiophenes

Alkylthiophenes can be prepared through several methods. jcu.edu.au A common approach is the alkylation of thiophene or a thiophene derivative. cjcatal.comgoogle.com The Friedel-Crafts alkylation is a classic method, though it can be complicated by polysubstitution and rearrangement of the alkyl group. The use of boron trifluoride as a catalyst for the alkylation of thiophene with alkylating agents has been shown to be an efficient method that minimizes polymerization and condensation side reactions. google.com

Another powerful method for the synthesis of alkylthiophenes is the Kumada coupling, which involves the reaction of a halothiophene with a Grignard reagent in the presence of a nickel or palladium catalyst. jcu.edu.au This method is highly versatile and can be used to introduce a wide variety of alkyl groups onto the thiophene ring in high yields. jcu.edu.au Direct C-H alkylation of thiophenes has also been achieved using nickel catalysis. rsc.org This method allows for the one-step synthesis of substituted thiophenes with high functional group compatibility. rsc.org

The alkylation of thiophene with olefins, such as 1-hexene, has also been investigated and can lead to nearly 100% conversion to the mono-alkylated product under certain conditions. cjcatal.comresearchgate.net However, the presence of multiple alkyl groups on the thiophene ring can sterically hinder further alkylation. cjcatal.com

Introduction of Acetyl and Other Functional Groups

The functionalization of the thiophene ring is a critical step in the synthesis of a wide array of derivatives with applications in pharmaceuticals and materials science. The introduction of an acetyl group, in particular, is a common transformation that paves the way for further molecular elaboration.

The Friedel-Crafts acylation is a primary method for introducing acetyl groups to thiophene rings. This reaction typically involves an acylating agent like acetic anhydride or acetyl chloride in the presence of a solid-acid catalyst or a Lewis acid. tsijournals.com For instance, the acylation of thiophene with acetic anhydride over an Hβ solid-acid catalyst can achieve a near-quantitative conversion of thiophene to 2-acetylthiophene. tsijournals.com The reaction temperature plays a crucial role, with higher temperatures accelerating the reaction but potentially decreasing the selectivity for the 2-acetylated product. tsijournals.com When the α-positions of the thiophene ring are substituted, as in 2,5-dimethylthiophene, acylation occurs at the β-position, yielding products like 3-acyl-2,5-dialkylthiophenes. derpharmachemica.com

Beyond acetylation, other functional groups can be introduced onto the thiophene scaffold. Halogenation, for example, is a fundamental reaction. Thiophene readily undergoes bromination to yield 2-halo derivatives, followed by di- and even perhalogenation. wikipedia.org The high reactivity of thiophene towards bromination is significantly greater than that of benzene. wikipedia.org This reactivity allows for the synthesis of precursors like this compound, which can then be used in further functionalization reactions such as Miyaura borylation to produce (3,5-dimethylthiophen-2-yl)boronic acid. vulcanchem.com

Other functionalization strategies include chloromethylation and subsequent reduction to introduce methyl groups, or hydrolysis and dehydration to form vinylthiophenes. wikipedia.org The direct C-H functionalization of thiophenes using transition metal catalysis, such as iridium-catalyzed borylation, offers a versatile and selective method for introducing functional groups, complementing traditional lithiation reactions. nih.gov These advanced methods can functionalize even hindered C-H bonds and are compatible with various functional groups. nih.gov

| Functionalization Reaction | Reagents/Catalyst | Product | Key Findings |

| Friedel-Crafts Acylation | Acetic anhydride, Hβ catalyst | 2-Acetylthiophene | High conversion (99%) and yield (99.6%) at optimal temperatures. tsijournals.com |

| Friedel-Crafts Acylation | Acetyl chloride, Lewis acid | Acetylthiophenes | A foundational method for introducing acetyl groups. |

| Bromination | Bromine or NBS | Brominated thiophenes | Thiophene is highly reactive towards bromination. wikipedia.org |

| C-H Borylation | Iridium catalyst, B₂pin₂ | Borylated thiophenes | Versatile and selective functionalization of C-H bonds. nih.gov |

| Miyaura Borylation | Pd(dppf)Cl₂, KOAc, B₂pin₂ | (3,5-dimethylthiophen-2-yl)boronic acid | Utilizes a brominated thiophene precursor. vulcanchem.com |

Synthetic Routes to Isomers and Related Dimethylbromothiophenes

The synthesis of specific isomers of brominated dimethylthiophenes is crucial for accessing a diverse range of chemical structures and properties. The following sections detail the preparation of 3-bromo-2,5-dimethylthiophene and techniques for the isomerization of bromothiophenes.

Preparation of 3-Bromo-2,5-dimethylthiophene

The synthesis of 3-bromo-2,5-dimethylthiophene often starts from 2,5-dimethylthiophene. Direct bromination of 2,5-dimethylthiophene can lead to a mixture of brominated products. To achieve regioselective bromination at the 3-position, specific strategies are employed. One approach involves the reaction of 3-bromo-2,5-dimethylthiophene 1,1-dioxide with Grignard reagents. acs.orgresearchgate.net

Another method for preparing brominated dimethylthiophenes involves the reaction of 3,4-dimethylthiophene with N-bromosuccinimide (NBS) in a solvent like dichloromethane to yield 2,5-dibromo-3,4-dimethylthiophene. rsc.org This highlights that the position of bromination is highly dependent on the starting material and reaction conditions.

Isomerization Techniques for Bromothiophenes

Isomerization of bromothiophenes is a key technique to obtain specific isomers that may not be directly accessible through substitution reactions. The "halogen dance" reaction, a base-catalyzed halogen migration, is a notable method for isomerizing aryl halides, including bromothiophenes. ias.ac.inresearchgate.net This process can be utilized to transform one isomer into another, for example, converting 2-bromothiophene into 3-bromothiophene.

Thermal or acid-catalyzed isomerization of 2-bromothiophene to 3-bromothiophene is also possible, though it often results in an equilibrium mixture, requiring separation of the isomers. For instance, heating 2-bromothiophene at 200°C can lead to a 15-20% conversion to the 3-bromo isomer. More advanced methods involve catalytic isomerization using acidic alumina or ion exchange resins, followed by purification steps to obtain high-purity 3-bromothiophene. google.com These methods highlight the importance of catalyst and condition selection to control the isomerization process and achieve the desired product distribution.

Recent computational studies have explored the mechanistic pathways of halogen dance reactions in bromothiophenes, proposing bromo-bridged transition states to explain the isomerization and disproportionation paths. ias.ac.in These theoretical insights can aid in the development of more efficient and selective isomerization protocols.

| Isomerization/Synthesis Method | Starting Material | Product(s) | Key Features |

| Grignard Reaction | 3-Bromo-2,5-dimethylthiophene 1,1-dioxide | Varies with Grignard reagent | Access to functionalized 2,5-dimethylthiophenes. acs.orgresearchgate.net |

| Bromination with NBS | 3,4-Dimethylthiophene | 2,5-Dibromo-3,4-dimethylthiophene | Regioselective bromination. rsc.org |

| Halogen Dance | Bromothiophenes | Isomerized bromothiophenes | Base-catalyzed halogen migration. ias.ac.inresearchgate.net |

| Thermal/Acid-Catalyzed Isomerization | 2-Bromothiophene | 3-Bromothiophene | Equilibrium-limited conversion. |

| Catalytic Isomerization | 2-Bromothiophene | 3-Bromothiophene | Higher purity and yield with specific catalysts. google.com |

Advanced Reaction Chemistry and Mechanistic Investigations of 2-bromo-3,5-dimethylthiophene

Cross-Coupling Reactions for C-C Bond Formation

2-Bromo-3,5-dimethylthiophene serves as a valuable substrate in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon bonds. These reactions leverage the reactivity of the carbon-bromine bond, enabling the introduction of diverse organic fragments onto the thiophene ring. The general mechanism for these transformations typically involves three key steps: oxidative addition of the bromothiophene to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organic halide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. chemrxiv.orgjcu.edu.au For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups.

A plausible synthetic route for coupling reactions involves the use of (3,5-dimethylthiophen-2-yl)boronic acid, which can be prepared from this compound via a Miyaura borylation. vulcanchem.com This boronic acid can then be coupled with various aryl halides. vulcanchem.com Conversely, this compound can be directly coupled with a variety of organoboron reagents. jcu.edu.aud-nb.info

Optimization of reaction conditions is crucial for achieving high yields. Key parameters include the choice of catalyst, ligand, base, and solvent. For instance, palladium complexes like Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands such as JohnPhos are effective. vulcanchem.com Common bases include potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), and solvents like tetrahydrofuran (THF), dioxane, or water are frequently employed. vulcanchem.comd-nb.infonih.gov Microwave-assisted Suzuki coupling has been shown to significantly reduce reaction times to 1-2 hours while maintaining comparable yields.

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. libretexts.org This step is often rate-determining. libretexts.org

Transmetalation : The organoboron compound, activated by the base, transfers its organic group to the palladium center, displacing the bromide. libretexts.orgchemrxiv.org

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dppf)Cl₂ / JohnPhos | KOAc | THF/Dioxane | 80–100 | High | vulcanchem.com |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 90 | Moderate to Excellent | d-nb.info |

| Ligand-free Pd-NPs | K₃PO₄ | Water | 40-80 | Variable | nih.gov |

The Stille coupling reaction provides an alternative method for C-C bond formation by pairing an organic halide with an organotin compound (stannane), catalyzed by palladium. organic-chemistry.org This reaction is noted for its tolerance of a wide array of functional groups.

In the context of this compound, it can be coupled with various organostannanes. For example, the reaction with tributylphenylstannane under catalysis by Pd₂(dba)₃ in a solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 100°C) yields the corresponding phenylated thiophene.

The mechanism of the Stille coupling is similar to other palladium-catalyzed cross-coupling reactions, involving an oxidative addition, transmetalation, and reductive elimination cycle. uwindsor.ca A key difference lies in the transmetalation step, where the organic group is transferred from the organotin reagent to the palladium complex.

While effective, the Stille reaction has drawbacks related to the toxicity of organotin compounds, which can make it less favorable compared to alternatives like the Suzuki-Miyaura coupling. organic-chemistry.org

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ | --- | DMF | 100 | 72 | |

| Pd(PPh₃)₄ | PPh₃ | Various | Variable | Good | jcu.edu.au |

The Negishi coupling utilizes organozinc reagents to couple with organic halides, catalyzed by either palladium or nickel complexes. wikipedia.orgorganic-chemistry.org Organozinc compounds are generally more reactive than their organoboron and organotin counterparts, which can lead to faster reaction times. wikipedia.org

For the synthesis of derivatives of this compound, an organozinc reagent can be generated in situ. This typically involves a metal-halogen exchange of the bromothiophene with a strong base like n-butyllithium, followed by transmetalation with a zinc salt such as zinc chloride (ZnCl₂). The resulting organozinc species can then be coupled with another organic halide in the presence of a palladium catalyst like Pd(PPh₃)₄. Nickel catalysts, such as Ni(acac)₂, can also be employed. wikipedia.orglookchem.com

The reaction mechanism follows the standard cross-coupling pathway. illinois.edu The enhanced reactivity of the organozinc reagent facilitates the transmetalation step. illinois.edu This method demonstrates high functional group tolerance. lookchem.com

| Catalyst | Organometallic Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ (2 mol%) | Thienyllithium + ZnCl₂ | THF | Room Temp | 76 (coupling step) | |

| Ni(acac)₂ (2 mol%) | Aryl- or Alkylzinc Halide | THF | Room Temp | Good to Excellent | lookchem.com |

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed reaction that forms a C-C bond between an unsaturated halide and an alkene. organic-chemistry.orgmdpi-res.com This reaction is a powerful tool for the vinylation of aryl and heteroaryl compounds.

This compound can undergo Heck coupling with various alkenes. mdpi.com The reaction is typically carried out using a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂), often in the presence of a phosphine ligand and a base like triethylamine (Et₃N) or sodium acetate (NaOAc). fu-berlin.de Solvents like DMF or N-methyl-2-pyrrolidone (NMP) are commonly used at elevated temperatures. fu-berlin.de

The catalytic cycle of the Heck reaction differs slightly from the previously discussed couplings. It involves:

Oxidative Addition : Pd(0) adds to the C-Br bond of the thiophene.

Migratory Insertion : The alkene inserts into the palladium-carbon bond.

β-Hydride Elimination : A hydrogen atom from the adjacent carbon is eliminated, forming the double bond of the product and a palladium-hydride species.

Reductive Elimination : The palladium-hydride species eliminates HBr (which is neutralized by the base), regenerating the Pd(0) catalyst. fu-berlin.de

A variation of this is the dehydrogenative Heck reaction (DHR), where a C-H bond of the heteroarene is directly functionalized, offering a more atom-economical route. mdpi.com For 2,5-dimethylthiophene, this can lead to substitution at the 3-position. mdpi.com

| Catalyst | Base | Solvent | Temperature (°C) | Product Type | Reference |

| Pd(OAc)₂ | Et₃N, NaOAc | DMF, NMP | >100 | Vinylated Thiophene | fu-berlin.de |

| Pd(OAc)₂/Ag₂CO₃ | --- | DMSO/Dioxane | Variable | Allylated Thiophene | mdpi.com |

The Sonogashira coupling is a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, creating a C(sp²)-C(sp) bond. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org

This compound can be effectively coupled with various terminal alkynes using Sonogashira conditions. Optimized conditions often involve a palladium catalyst like Pd(CF₃COO)₂ or Pd(PPh₃)₂Cl₂, a ligand such as triphenylphosphine (PPh₃), a copper(I) salt like copper(I) iodide (CuI), and an amine base such as triethylamine (Et₃N) or diisopropylamine in a solvent like DMF or THF. scirp.orgnrochemistry.com The reaction can often be carried out under mild conditions, sometimes even at room temperature. wikipedia.orgnrochemistry.com

The mechanism involves two interconnected catalytic cycles:

Palladium Cycle : This follows the familiar oxidative addition and reductive elimination pathway. nrochemistry.com

Copper Cycle : The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. wikipedia.org This species then undergoes transmetalation with the Pd(II) complex. nrochemistry.com

Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. thalesnano.com

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96 | scirp.org |

| Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | Room Temp | 89 | nrochemistry.com |

| Pd(PPh₃)₂Cl₂ / Surfactant | --- | Water | 40 | Moderate to High | rsc.org |

Heck Reaction: Coupling with Alkenes

Mechanistic Understanding of Cross-Coupling Catalytic Cycles

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The Suzuki-Miyaura coupling, a prominent example, involves a palladium catalyst to couple an organohalide with an organoboron compound. wikipedia.orgnumberanalytics.com The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org

The catalytic cycle of a cross-coupling reaction, such as the Suzuki-Miyaura coupling, commences with the oxidative addition of the organohalide, in this case, this compound, to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-bromine bond and the oxidation of the palladium center from Pd(0) to Pd(II), forming an organopalladium(II) halide intermediate. numberanalytics.comnih.gov The electron density at the palladium center, often increased by electron-donating ligands like phosphines, is crucial for facilitating this step. wikipedia.org

Following oxidative addition, transmetalation occurs. In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. numberanalytics.com The mechanism of transmetalation can be influenced by the base present in the reaction mixture. Two primary pathways have been considered: the "boronate pathway," where the base activates the organoboron compound, and the "oxo-palladium pathway," where the base reacts with the palladium complex to form a more reactive species. rsc.org

The final step of the catalytic cycle is reductive elimination . In this process, the two organic groups attached to the palladium(II) center couple to form the new carbon-carbon bond of the product, and the palladium catalyst is regenerated in its Pd(0) state, allowing it to re-enter the catalytic cycle. wikipedia.orgnih.govlibretexts.org This step typically proceeds with retention of stereochemistry. wikipedia.org The use of bulky ligands can promote reductive elimination. nih.gov

Table 1: Key Steps in the Suzuki-Miyaura Cross-Coupling Catalytic Cycle

| Step | Description | Key Intermediates |

| Oxidative Addition | The organohalide (R¹-X) adds to the Pd(0) catalyst, forming a Pd(II) intermediate. numberanalytics.comlibretexts.org | R¹-Pd(II)-X |

| Transmetalation | The organic group (R²) from the organoboron reagent replaces the halide on the Pd(II) complex. numberanalytics.comrsc.org | R¹-Pd(II)-R² |

| Reductive Elimination | The two organic groups (R¹ and R²) couple and are eliminated from the palladium, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org | Pd(0) |

When a molecule contains multiple halogen atoms, the site-selectivity of the cross-coupling reaction becomes a critical consideration. In polyhalogenated heteroaromatics, oxidative addition generally occurs preferentially at the carbon-halogen bond that is more reactive. nih.gov The reactivity trend for different halogens is typically I > Br > Cl > F, which corresponds to the bond dissociation energies of the respective carbon-halogen bonds. nih.gov

For polyhalogenated five-membered heterocycles like thiophenes, oxidative addition is often favored at the α-position (adjacent to the heteroatom). nih.gov However, the specific reaction conditions, including the choice of catalyst, ligands, and other substituents on the ring, can significantly influence this selectivity. nih.govthieme-connect.com For instance, in the case of 2,3-dibromothiophene and 2,5-dibromothiophene, the chemical similarity of the carbon-bromine bonds presents a challenge for achieving high site-selectivity. psu.edu Nevertheless, selective cross-coupling reactions have been developed for these and other polyhalogenated thiophenes, enabling the programmed synthesis of multi-substituted derivatives. thieme-connect.compsu.edu Computational models, such as those based on NMR chemical shifts or density functional theory (DFT) calculations, can help predict the site of reaction. rsc.org

Kinetic isotope effects (KIEs) are a powerful tool for investigating reaction mechanisms, including those of cross-coupling and C-H functionalization reactions. nih.govrsc.org By comparing the reaction rates of substrates containing different isotopes at a specific position, insights into the rate-determining step and the nature of bond-breaking and bond-forming events can be gained. nih.gov For example, a primary deuterium KIE (kH/kD > 1) is often observed when a C-H bond is cleaved in the rate-determining step of a reaction. rsc.org

In the context of direct arylation, the presence or absence of a KIE can help distinguish between different mechanistic pathways, such as an electrophilic aromatic substitution (SEAr) mechanism, a concerted metalation-deprotonation (CMD) mechanism, or a Heck-type mechanism. nih.gov For instance, an inverse KIE (kH/kD < 1) at a carbon atom can suggest a change in hybridization from sp² to sp³ in the rate-determining step, which is consistent with a carbopalladation pathway. nih.gov

Site-Selectivity in Polyhalogenated Heteroaromatic Cross-Coupling

Direct Arylation and C-H Functionalization Strategies

Direct arylation, a type of C-H functionalization, offers a more atom-economical approach to forming carbon-carbon bonds by avoiding the pre-functionalization of one of the coupling partners. nih.govresearchgate.net In the case of thiophenes, direct arylation typically occurs at the most acidic α-position. nih.gov However, methodologies for the more challenging β-arylation have also been developed. nih.govresearchgate.net

The mechanism of direct arylation can vary depending on the specific reaction conditions and substrates. Potential pathways include electrophilic aromatic substitution (SEAr), concerted metalation-deprotonation (CMD), and a Heck-type mechanism involving carbopalladation. nih.gov The regioselectivity of the reaction can provide clues about the operative mechanism. For example, arylation of thiophenes, which are most nucleophilic at the α-position, would be expected to occur there via an SEAr pathway. nih.gov In some cases, chelation assistance from a directing group can be used to control the site of C-H activation. researchgate.netnih.gov

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom on the this compound ring is susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups.

This compound can undergo nucleophilic substitution reactions with various nucleophiles, including amines, thiols, and alkoxides. vulcanchem.comevitachem.com These reactions typically involve the displacement of the bromide ion by the nucleophile, leading to the formation of a new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bond, respectively. The reactivity in these substitution reactions can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. vulcanchem.com For example, such reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. vulcanchem.com The presence of electron-withdrawing groups on the thiophene ring can facilitate nucleophilic aromatic substitution. rsc.org

Halogen-to-Sulfur Exchange Reactions

Halogen-to-sulfur exchange reactions are a valuable method for the synthesis of thieno[3,2-b]thiophene derivatives. While the nucleophilic aromatic substitution (SNAr) of a halogen atom on a thiophene ring is a common approach, it typically requires activation by an electron-withdrawing group at the adjacent C-2 position. mdpi.com For instance, 3-chloro- and 3-bromo-substituted thiophenes bearing such activating groups readily react with S-nucleophiles like thioglycolic acid esters to form the desired fused ring systems. mdpi.com

In the case of this compound, the bromine at the 2-position can be exchanged for a sulfur-containing group. This transformation is often achieved through lithium-halogen exchange followed by the addition of elemental sulfur. For example, treatment of 2,5-dibromo-3,4-dimethylthiophene with n-butyllithium (nBuLi) at low temperatures generates a dilithio intermediate. Subsequent reaction with elemental sulfur (S₈) and then acetyl chloride yields S,S'-3,4-dimethylthiophene-2,5-diyl diethanethioate. This method provides a pathway to introduce sulfur functionalities at specific positions on the thiophene ring, which is a key step in the synthesis of various sulfur-rich materials.

A similar strategy can be applied to related dimethylthiophene derivatives. The reaction of 2,5-dibromo-3,4-dimethylthiophene with a stannyl sulfide, such as (Bu₃Sn)₂S, in the presence of a palladium catalyst can lead to the formation of macrocyclic thiacalix[n]thiophene structures. These reactions demonstrate the utility of halogen-to-sulfur exchange in creating complex, sulfur-containing architectures from brominated thiophene precursors.

Oxidation and Reduction Chemistry of the Thiophene Ring and Substituents

The thiophene ring and its substituents can undergo a variety of oxidation and reduction reactions, leading to a diverse range of functionalized products.

The sulfur atom in the thiophene ring can be oxidized to form thiophene-S-oxides and thiophene-S,S-dioxides (sulfones). The oxidation of thiophenes is generally achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). nih.govresearchgate.net The initial oxidation product is the thiophene-S-oxide, which is often unstable and can be further oxidized to the more stable sulfone. nih.gov

For brominated thiophenes, the outcome of the oxidation can depend on the substitution pattern. researchgate.net For example, the oxidation of 2-bromo, 3-bromothiophene, 2,5-dibromothiophene, and 3,4-dibromothiophene has been studied to produce the corresponding S,S-dioxides. researchgate.net The stability of the intermediate sulfoxide and the final sulfone product is influenced by the steric hindrance around the sulfur atom. researchgate.net In some cases, the thiophene-S-oxide can be generated in situ and trapped through cycloaddition reactions. researchgate.net

The synthesis of sulfones from sulfides, including thiophenes, can be achieved using various reagents. organic-chemistry.org Hydrogen peroxide in the presence of a catalyst, such as tantalum carbide or niobium carbide, can selectively produce sulfoxides or sulfones. organic-chemistry.org Other methods include the use of urea-hydrogen peroxide with phthalic anhydride, which provides a metal-free route to sulfones. organic-chemistry.org

Table 1: Oxidation of Substituted Thiophenes

| Starting Material | Oxidizing Agent/Catalyst | Product | Reference |

|---|---|---|---|

| 2,5-Dimethylthiophene | Peracid | 2,5-Dimethylthiophene oxide | researchgate.net |

| Various Sulfides | 30% H₂O₂ / Tantalum Carbide | Sulfoxides | organic-chemistry.org |

| Various Sulfides | 30% H₂O₂ / Niobium Carbide | Sulfones | organic-chemistry.org |

The stability of thiophene-S-oxides is significantly influenced by the nature and position of substituents on the thiophene ring. nih.gov Generally, thiophene-S-oxides are not stable unless bulky substituents are present at the 2- and 5-positions. nih.gov These bulky groups provide steric protection to the reactive S-oxide functionality.

Electron-donating groups, such as methyl groups (-CH₃), can also affect the electronic properties and reactivity of thiophene-S-oxides. scispace.comresearchgate.net Studies have shown that the substitution of a thiophene S-oxide with an electron-donating group like -CH₃ increases its nucleophilicity. scispace.comresearchgate.net Specifically, substitution at the 2- and 5-positions with methyl groups enhances the nucleophilic character more than substitution at the 3- and 4-positions. scispace.comresearchgate.net This increased nucleophilicity influences the reactivity of the thiophene-S-oxide in reactions such as Diels-Alder cycloadditions. scispace.com

Conversely, electron-withdrawing groups decrease the reactivity of thiophenes towards oxidation by agents like singlet oxygen. mdpi.com The stability of thiophene-S-oxides is a critical factor in their isolation and subsequent use in synthesis. For instance, stable thiophene-S-oxides can undergo palladium-catalyzed cross-coupling reactions without deoxygenation, allowing for the preparation of aryl-oligomers containing thiophene-S-oxide subunits. researchgate.net

Table 2: Effect of Methyl Substitution on Thiophene S-oxide Properties

| Substitution Pattern | Effect on Nucleophilicity | Relative Stability | Reference |

|---|---|---|---|

| 2,5-dimethyl | Increased | More stable | scispace.comresearchgate.net |

Functional groups attached to the thiophene ring can be selectively reduced. For example, nitro groups on a thiophene ring can be reduced to amino groups using reagents like tin (Sn) in hydrochloric acid (HCl) or lithium aluminum hydride (LiAlH₄). nih.govpearson.com This transformation is a key step in the synthesis of various amino-substituted thiophene derivatives. nih.gov

The reduction of sulfone groups on a thiophene ring is also possible. The desulfurization of benzo[b]thiophen-3-(carboxylic acid)-1,1-dioxide with Raney cobalt has been shown to yield a mixture of products, including the corresponding carboxylic acid and other reduced compounds. researchgate.net This suggests that the desulfurization of sulfones may proceed through a sulfide intermediate. researchgate.net While specific examples for the reduction of sulfonamides directly attached to this compound are not detailed in the provided context, the general principles of reducing functional groups on thiophene rings are well-established. researchgate.net

Influence of Substituents on Thiophene-S-Oxide Stability

Polymerization and Oligomerization Reactions

Brominated thiophenes, including derivatives of this compound, can undergo polymerization to form polythiophenes, which are materials with interesting electronic and optical properties. smolecule.comwikipedia.org

Certain brominated thiophenes are known to undergo autopolymerization, particularly those with alkoxy substituents. publish.csiro.auresearchgate.net This spontaneous polymerization often proceeds with the evolution of hydrogen bromide (HBr) gas, which can act as a catalyst for the reaction. researchgate.net The mechanism is proposed to be an acid-catalyzed process. publish.csiro.au

While the autopolymerization is most commonly observed for 2-bromothiophenes with a 3-alkoxy group, methyl substitution at the 5-position does not inhibit this reaction. publish.csiro.au The presence of an acidic proton, either on the monomer itself or from an external source, is crucial for the reaction to occur. publish.csiro.au The uncontrolled nature of this autopolymerization can lead to poorly soluble and poorly conducting materials. publish.csiro.au

The study of the autopolymerization of 2-bromo-3-methoxythiophene revealed that the generated HBr can also induce a side reaction, cleaving the methoxy group to form methyl bromide gas. researchgate.net This highlights the complexity of the reaction mechanism, which is believed to occur in multiple steps. researchgate.net Understanding these mechanisms is important for controlling the polymerization process and designing new polymer materials from thiophene derivatives. researchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Bromo-3-methoxythiophene |

| 2,5-Dibromo-3,4-dimethylthiophene |

| 3,4-Dimethylthiophene |

| Acetyl chloride |

| Benzo[b]thiophen-3-(carboxylic acid)-1,1-dioxide |

| Elemental sulfur (S₈) |

| Hydrogen bromide (HBr) |

| Hydrogen peroxide |

| Lithium aluminum hydride (LiAlH₄) |

| Meta-chloroperoxybenzoic acid (m-CPBA) |

| Methyl bromide |

| n-Butyllithium (nBuLi) |

| Phthalic anhydride |

| S,S'-3,4-Dimethylthiophene-2,5-diyl diethanethioate |

| Stannyl sulfide ((Bu₃Sn)₂S) |

| Tantalum carbide |

| Thieno[3,2-b]thiophene |

| Thioglycolic acid esters |

| Tin (Sn) |

Electropolymerization for Conjugated Polymer Synthesis

Electropolymerization is a key technique for synthesizing conjugated polymers, offering direct polymerization onto electrode surfaces. scivisionpub.com This method is particularly relevant for thiophene derivatives due to their low oxidation potentials, which facilitates the formation of polymer films. scivisionpub.com In the context of this compound, while direct electropolymerization studies are not extensively detailed in the provided results, the principles of electropolymerizing similar thiophene monomers are well-established. For instance, the electropolymerization of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole (DTP) monomers demonstrates that functionalized thiophenes can form polymeric films. nih.gov The process involves the electrochemical oxidation of the monomer to form radical cations, which then couple to form the polymer chain.

The synthesis of conjugated polymers through electrochemical methods allows for the creation of materials with specific electronic and optical properties. nih.govresearchgate.net These polymers, including those based on thiophene, are integral to the development of organic electronics such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and electrochromic devices. nih.govmdpi.com The electrochemical polymerization of achiral monomers in chiral nematic liquid crystals can even yield polymers with helical structures. scivisionpub.com

Externally Initiated Polymerization of Halogenated Thiophenes

Externally initiated polymerization is a controlled polymerization method that offers advantages in synthesizing well-defined conjugated polymers. This technique utilizes an external initiator to begin the polymerization process, which can help in controlling the polymer's molecular weight and end-groups. researchgate.net For halogenated thiophenes, such as 2-bromo-5-iodo-3-hexylthiophene, this method has been explored to understand the polymerization mechanism better. researchgate.net

The use of external initiators can prevent unwanted side reactions, such as oxidative addition at the initiating end of the growing polymer chain, which improves the chain-growth character of the polymerization. researchgate.net Aryl-based initiators have been found to be generally more stable than thiophene-based initiators in these reactions. researchgate.net The initiator's structure, particularly the presence of substituents, plays a crucial role in the success of the polymerization. researchgate.netacs.org

Steric Effects in Polymerization Outcomes

Steric effects significantly influence the outcomes of polymerization reactions involving substituted thiophenes. The methyl groups at the 2- and 5-positions of the thiophene ring, as seen in derivatives of 2,5-dimethylthiophene, can hinder nucleophilic attack and direct reactivity to other positions.

Synthesis of Oligothiophenes and Polythiophenes

The synthesis of oligothiophenes and polythiophenes from brominated thiophene precursors is a cornerstone of materials chemistry. thieme-connect.de Cross-coupling reactions, such as Stille and Suzuki couplings, are widely used to create these materials from monomers like this compound. jcu.edu.au

In Stille coupling, organostannane reagents are coupled with organohalides in the presence of a palladium catalyst. jcu.edu.au This method has been used to synthesize various thiophene oligomers, and the reaction conditions can be optimized to control the regiochemistry of the resulting polymers. jcu.edu.au Suzuki coupling, which employs boronic acids or esters, is another powerful tool for forming carbon-carbon bonds in the synthesis of thiophene-based polymers. jcu.edu.au The choice of catalyst, ligand, and base is critical for achieving high yields and desired polymer properties. jcu.edu.au

The synthesis of novel oligothiophenes can also be achieved through multi-step reaction schemes involving lithiation and subsequent cross-coupling or annelation reactions. unl.edu These processes allow for the construction of complex, helical oligothiophene structures. unl.edu

Table of Research Findings on Thiophene Polymerization

| Parameter | Observation | Relevant Compound(s) | Citation(s) |

| Initiator Stability | Aryl-based initiators are generally more stable than thiophene-based initiators in externally initiated polymerization. | 2-Bromo-5-iodo-3-hexylthiophene | researchgate.net |

| Steric Influence | Methyl groups at the 2- and 5-positions hinder nucleophilic attack, directing reactivity. | 3,4-Dibromo-2,5-dimethylthiophene 1,1-dioxide | |

| Reaction Rate | Less sterically hindered thiophenes exhibit faster coupling reactions. | 2,5-Dibromothiophene | |

| Polymerization Control | External initiators help prevent side reactions and improve the chain-growth character of polymerization. | Halogenated Thiophenes | researchgate.net |

| Regiochemistry | The ratio of head-to-head vs. head-to-tail coupling in Stille polymerization can be influenced by the amount of the stannane reagent used. | 5-bromo-4-n-decyl-2,2'-bithiophene | jcu.edu.au |

Computational and Theoretical Studies of 2-bromo-3,5-dimethylthiophene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. For 2-bromo-3,5-dimethylthiophene, DFT studies are instrumental in elucidating various aspects of its chemical nature.

DFT calculations can effectively predict how this compound will behave in chemical reactions. By modeling the electronic and steric effects of the bromo and methyl substituents, researchers can forecast the most likely sites for electrophilic or nucleophilic attack. For instance, in electrophilic substitution reactions, the electron-donating methyl groups at positions 2 and 5 activate the thiophene ring, while the bromine at position 3 also influences the regioselectivity. Computational models can quantify these directing effects, helping to rationalize and predict the outcomes of reactions such as further halogenation, nitration, or acylation. These predictive capabilities are crucial for designing synthetic routes that yield specific isomers of substituted thiophenes. researchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netnumberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netirjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter. numberanalytics.com A smaller gap generally signifies higher reactivity, as less energy is required for electronic excitation. numberanalytics.comresearchgate.net

DFT calculations provide precise values for the HOMO and LUMO energies and the corresponding energy gap for this compound. This data allows for a quantitative assessment of its stability and reactivity compared to other thiophene derivatives or related compounds. researchgate.netresearchgate.net The distribution of the HOMO and LUMO across the molecule can also be visualized, indicating the regions most involved in electron donation and acceptance, respectively. This information is invaluable for predicting how the molecule will interact with other reagents. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Thiophene | -6.54 | -0.87 | 5.67 |

| 2,5-dimethylthiophene | -6.21 | -0.65 | 5.56 |

| 2-Bromothiophene | -6.68 | -1.02 | 5.66 |

| This compound | -6.45 | -0.98 | 5.47 |

Note: The values in this table are illustrative and would be determined by specific DFT calculations.

Beyond predicting reactivity, DFT can be used to model the entire pathway of a chemical reaction involving this compound. acs.org This includes identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, a detailed reaction energy profile can be constructed.

This modeling is particularly useful for understanding complex, multi-step reactions. acs.org For example, in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings where the bromine atom is substituted, DFT can elucidate the mechanism of oxidative addition, transmetalation, and reductive elimination steps. lehigh.eduresearchgate.net The calculation of transition state energies allows for the determination of activation barriers, providing insights into reaction rates and the factors that control them. acs.org

The bromine atom and the two methyl groups on the thiophene ring of this compound exert significant electronic effects that dictate its properties and reactivity. researchgate.net DFT calculations can precisely quantify these effects. The bromine atom is an electron-withdrawing group through induction but can also donate electron density through resonance. The methyl groups are electron-donating. DFT analysis can parse these competing effects and provide a detailed picture of the electron distribution within the molecule. This understanding is crucial for explaining the observed reactivity and for predicting how the molecule will behave in different chemical environments. researchgate.net

Modeling Reaction Mechanisms and Transition States

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. walisongo.ac.id It provides a color-coded map where different colors represent different potential values, typically with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating areas of positive potential (electron-poor, prone to nucleophilic attack).

For this compound, an MEP map would reveal the electron-rich areas associated with the sulfur atom's lone pairs and the pi-system of the thiophene ring. It would also show the influence of the electronegative bromine atom, which would create a region of more positive potential. These maps are powerful tools for visually predicting the sites of intermolecular interactions, such as hydrogen bonding or reactions with electrophiles and nucleophiles. walisongo.ac.id

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the electron density to define atoms and the bonds between them. It can be used to characterize the nature of chemical bonds and non-covalent interactions. For this compound, QTAIM analysis can provide a deep understanding of the intermolecular forces that govern its solid-state structure and its interactions with other molecules.

By identifying bond critical points (BCPs) in the electron density between molecules, QTAIM can characterize weak interactions such as halogen bonds (involving the bromine atom), hydrogen bonds, and van der Waals forces. The properties of these BCPs, such as the electron density and its Laplacian, reveal the strength and nature of these interactions. This level of detail is essential for understanding crystal packing, solvation effects, and the binding of the molecule to biological targets.

Conformational Analysis and Isomerism

The conformational landscape and potential for isomerism are critical aspects of understanding the structure-property relationships of this compound. While detailed computational studies focusing exclusively on this compound are limited in publicly accessible literature, analysis of related substituted thiophenes provides a strong basis for understanding its likely behavior.

Conformational analysis of substituted thiophenes, particularly those with adjacent substituents, often involves the study of rotational barriers and preferred dihedral angles. For instance, in substituted 2,2'-bithiophenes, the dihedral angle between the thiophene rings is a key determinant of the electronic properties. whiterose.ac.uk Theoretical calculations on such systems have shown that substituents can significantly influence this angle, with calculated dihedral angles for the anti form of alkylbithiophenes ranging from 108° to 119°. scielo.br For this compound, the rotation of the methyl groups is a primary conformational consideration. In studies of various dimethyl-substituted five-membered rings, the barriers to methyl group rotation have been found to be influenced by electronic effects more than steric hindrance. uni-hannover.de For example, the torsional barrier for the methyl group in 2-methylthiophene is around 194.1 cm⁻¹, while in 2,5-dimethylthiophene, it is also influenced by the other methyl group. uni-hannover.de The presence of the bromine atom at the 2-position in this compound would introduce both steric and electronic perturbations that would further modulate the rotational barriers of the adjacent methyl group.

Isomerism and Photochromism

This compound has been described as a functional molecule capable of switching between two structural isomers, a cis and a trans form. This type of isomerism is often associated with photochromism, a reversible transformation between two forms with different absorption spectra upon exposure to light.

In the context of a ruthenium complex, the cis isomer of this compound is reported to be thermodynamically more stable due to an interaction between the bromine atom and the ruthenium center. The trans isomer, featuring an acetylide group, absorbs light at a different wavelength. Irradiation with a specific wavelength of light can induce a switch from the trans to the cis form, leading to the observed photochromic behavior.

The phenomenon of photochromism is well-documented in various thiophene derivatives, particularly diarylethenes containing thiophene rings. researchgate.net In these systems, UV irradiation typically induces a reversible ring-closing reaction, leading to a colored, closed-ring isomer from a colorless, open-ring form. For example, 1-(2,5-Dimethyl-thien-3-yl)-2-(4-bromo-3,5-dimethyl-thien-2-yl)perfluorocyclopentene, a related compound, exhibits a color change from colorless to yellow upon UV irradiation, with the open-ring isomer absorbing at 316 nm and the closed-ring isomer at 468 nm in hexane. researchgate.net The presence of methyl groups on the thiophene ring in such diarylethene systems has been shown to enhance the thermal stability of the closed-ring form. While the specific mechanism for this compound itself is not extensively detailed, the principles observed in these related photochromic thiophene compounds provide a framework for understanding its potential light-induced isomeric transitions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the physical movements of atoms and molecules over time. nih.govwikipedia.org These simulations can provide insights into the dynamic behavior, conformational changes, and interactions of molecules in various environments. While specific MD simulation studies on this compound are not widely reported, the application of MD to broader thiophene systems illustrates the potential of this methodology for understanding its behavior.

MD simulations have been employed to study a range of properties in thiophene derivatives, from their interactions with biological molecules to their assembly in materials. For instance, simulations have been used to characterize the interactions of thiophene-based compounds with proteins and DNA, which is crucial for applications in drug design and biosensing. acs.org In the context of materials science, MD simulations can predict the assembly structures of π-conjugated molecules, which is relevant for the design of organic electronic materials. rsc.org

For systems involving substituted thiophenes, MD simulations can elucidate conformational dynamics, such as the rotation of substituent groups and the flexibility of the thiophene backbone in oligomers and polymers. nih.gov For example, MD simulations of cationic thiophene oligomers have been used to understand their complexation with DNA, revealing how the polymer backbone conformation is affected by the interaction.

In the case of this compound, MD simulations could be used to:

Explore the conformational space of the molecule, including the rotational dynamics of the methyl groups and the influence of the bromine substituent.

Simulate its behavior in different solvents to understand solvation effects on its conformation and properties.

Investigate its interactions with other molecules, such as in a crystal lattice or in a complex with a metal center, to shed light on its solid-state packing or the mechanism of its photochromic behavior in organometallic complexes.

Model its behavior as part of a larger system, such as a polymer or a self-assembled monolayer, to predict the macroscopic properties of materials incorporating this compound.

The parameters for such simulations would typically be derived from a force field, which is a set of potential energy functions describing the interactions between atoms. These force fields are often based on quantum mechanical calculations and validated against experimental data. The insights gained from MD simulations would complement static computational studies and experimental data, providing a more complete, dynamic picture of the behavior of this compound at the molecular level.

Spectroscopic and Analytical Characterization Methodologies for 2-bromo-3,5-dimethylthiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of substituted thiophenes. The chemical shifts of the nuclei are highly sensitive to the electronic effects of the substituents on the aromatic ring.

The ¹H NMR spectrum of 2-Bromo-3,5-dimethylthiophene is characterized by its simplicity, showing signals for the two distinct methyl groups and the single proton on the thiophene ring. The precursor, 2,5-dimethylthiophene, displays two signals: one for the two equivalent methyl groups and one for the two equivalent ring protons at C3 and C4 chemicalbook.com. Upon bromination at the 2-position, this symmetry is broken.

The electron-withdrawing nature of the bromine atom at the C2 position and the electron-donating nature of the methyl groups at C3 and C5 influence the chemical shifts. The lone proton at the C4 position is expected to appear as a singlet. The methyl group at C5 will likely have a chemical shift similar to that in the precursor, while the methyl group at C3, being adjacent to the bromine-bearing carbon, will be shifted.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~6.7-7.0 | Singlet (s) |

| CH₃ at C3 | ~2.3-2.5 | Singlet (s) |

| CH₃ at C5 | ~2.4-2.6 | Singlet (s) |

Note: Data are predictive and based on known substituent effects on the thiophene ring. The exact values may vary depending on the solvent and experimental conditions.

In the ¹³C NMR spectrum, five distinct signals are expected for the six carbon atoms of this compound. The spectrum for the isomer 3-Bromo-2,5-dimethylthiophene shows the C-Br carbon (C3) at approximately 109 ppm and the other ring carbons between 125 and 140 ppm nih.gov. A similar pattern is anticipated for the 2-bromo isomer. The carbon atom directly bonded to the bromine (C2) is expected to be significantly shielded (shifted to a lower ppm value) due to the heavy atom effect of bromine. The other ring carbons (C3, C4, C5) and the two methyl carbons will have characteristic shifts.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| C2 (C-Br) | ~110-115 |

| C3 | ~135-140 |

| C4 | ~125-130 |

| C5 | ~138-143 |

| CH₃ at C3 | ~14-16 |

| CH₃ at C5 | ~15-17 |

Note: Data are predictive and based on known substituent effects and data from isomeric compounds nih.gov. The exact values may vary depending on the solvent and experimental conditions.

The predicted NMR data correlate well with the known structure of this compound.

¹H NMR: The presence of a single aromatic proton signal confirms the trisubstituted nature of the thiophene ring. The presence of two distinct singlets in the methyl region confirms the loss of symmetry compared to the 2,5-dimethylthiophene precursor chemicalbook.com. The specific chemical shifts are dictated by the electronic effects of the neighboring bromo and methyl substituents.

¹³C NMR: The chemical shift of the C2 carbon is a key indicator of bromination at that position. The shifts of the other ring carbons (C3, C4, C5) are influenced by their position relative to the electron-withdrawing bromine atom and the electron-donating methyl groups, which is consistent with established substituent effects in thiophene systems Current time information in Bangalore, IN.rsc.org. The two separate signals for the methyl carbons further support the assigned structure.

<sup>13</sup>C NMR Chemical Shift Analysis

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The calculated monoisotopic mass for the molecular formula of this compound, C₆H₇BrS, is 189.94518 Da nih.govuni.lu. An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) very close to this calculated value would confirm the elemental composition.

A critical diagnostic feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of roughly 1:1, separated by two mass units. For C₆H₇BrS, this would manifest as peaks around m/z 190 and 192 uni-heidelberg.de.

Table 3: Predicted HRMS Adducts for C₆H₇BrS

| Adduct | Formula | Calculated m/z |

| [M]⁺ | C₆H₇⁷⁹BrS⁺ | 189.94463 |

| [M+H]⁺ | C₆H₈⁷⁹BrS⁺ | 190.95246 |

| [M+Na]⁺ | C₆H₇⁷⁹BrSNa⁺ | 212.93440 |

Source: PubChemLite uni.lu. Values are for the ⁷⁹Br isotope.